3-Fluoro-2-methylbenzoyl chloride

Overview

Description

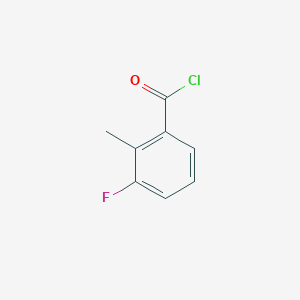

3-Fluoro-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position. This compound is known for its reactivity and is commonly used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-fluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows:

3-Fluoro-2-methylbenzoic acid+SOCl2→3-Fluoro-2-methylbenzoyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoro-2-methylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-fluoro-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols under mild to moderate conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) under ambient or slightly elevated temperatures.

Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts under anhydrous conditions.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

3-Fluoro-2-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Fluoro-2-methylbenzoyl chloride is a significant chemical compound with various applications in scientific research and industrial processes. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

This compound is utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows for the introduction of various functional groups, which can enhance the biological activity of drug candidates. For example, it has been used in the synthesis of sodium-glucose transporter 2 (SGLT2) inhibitors, which are relevant for treating diabetes .

Synthesis of Liquid Crystals

This compound serves as a building block for the development of liquid crystals, particularly bent-core liquid crystals. The presence of both fluorine and methyl groups at specific positions contributes to the desired electro-optical properties necessary for applications in display technologies .

Biochemical Applications

In proteomics research, this compound is employed in the synthesis of various biochemical probes and reagents. Its ability to form stable covalent bonds with proteins makes it valuable for studying protein interactions and functions .

Organic Synthesis

The compound is also used in organic synthesis as a reagent for acylation reactions. It can react with amines and alcohols to form amides and esters, respectively, which are critical intermediates in organic chemistry .

Case Study 1: Synthesis of SGLT2 Inhibitors

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The presence of the electron-withdrawing fluorine atom enhances its reactivity by stabilizing the transition state during nucleophilic attack.

Comparison with Similar Compounds

Benzoyl Chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.

3-Fluorobenzoyl Chloride: Lacks the methyl group, which can influence its steric and electronic properties.

2-Methylbenzoyl Chloride: Lacks the fluorine atom, affecting its reactivity and stability.

Uniqueness: 3-Fluoro-2-methylbenzoyl chloride is unique due to the combined presence of both fluorine and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.

Biological Activity

3-Fluoro-2-methylbenzoyl chloride is a fluorinated aromatic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure, characterized by a fluorine atom and a methyl group on the benzene ring, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in drug development.

This compound can be synthesized through various methods, with one common approach being the chlorination of 3-fluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions:

This reaction typically yields high purity products and is suitable for both laboratory and industrial applications. The compound acts primarily as an acylating agent, reacting readily with nucleophiles to form amides, esters, and thioesters.

The biological activity of this compound is largely attributed to its role as an acylating agent. It reacts with various nucleophiles, including amines and alcohols, to form covalent bonds that modify the structure and function of target biomolecules. The presence of the electron-withdrawing fluorine atom enhances its reactivity by stabilizing the transition state during nucleophilic attack .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Derivatives synthesized from this compound have demonstrated antimicrobial properties. For instance, acetoxy-methylbenzoic anhydride derived from 3-fluoro-2-methylbenzoic acid has shown minimum inhibitory concentrations (MIC) against various bacteria ranging from 500 to 1000 μg/mL .

- Cytotoxicity : Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines. For example, compounds derived from similar acylation reactions have been evaluated for their cytotoxicity against human epidermoid carcinoma cells (A431) and prostate cancer cell lines (LNCaP), showing promising results in inhibiting cell viability .

Case Studies

- Antitumor Activity : A study investigated the effects of fluorinated compounds on prostate cancer cells. Compounds similar to this compound were tested for their ability to inhibit androgen receptor (AR) activity. Results showed that modifications in structure could lead to significant differences in biological activity, with some derivatives exhibiting IC50 values comparable to established drugs like MDV3100 .

- Inhibition of Enzymatic Activity : Another research focused on the inhibition of beta-haematin formation by quinoxaline derivatives related to this compound. These compounds demonstrated selective inhibition profiles against Plasmodium falciparum strains, indicating potential antimalarial properties .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzoyl Chloride | Lacks fluorine and methyl substituents | Less reactive in nucleophilic substitution |

| 3-Fluorobenzoyl Chloride | Lacks methyl group | Different steric and electronic properties |

| 2-Methylbenzoyl Chloride | Lacks fluorine | Affects reactivity and stability |

| This compound | Unique combination of substituents | Enhanced reactivity; potential drug candidates |

Properties

IUPAC Name |

3-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDAXOKENZZBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381342 | |

| Record name | 3-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168080-76-0 | |

| Record name | 3-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.